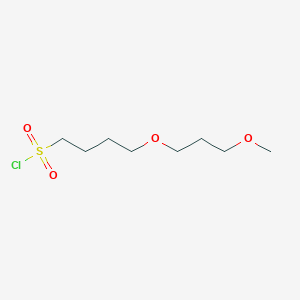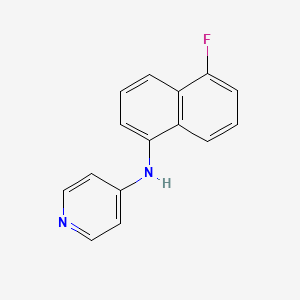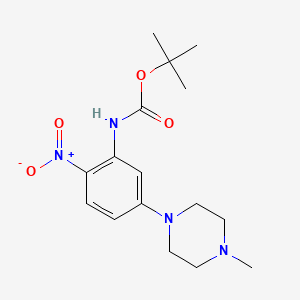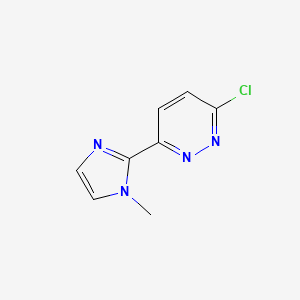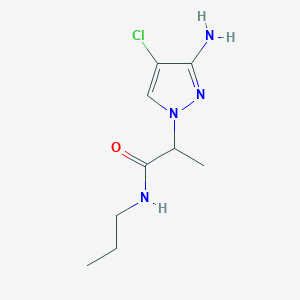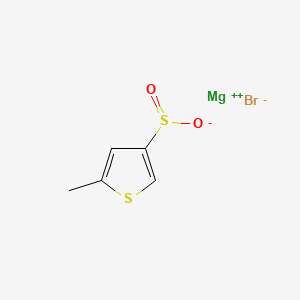
Magnesium 5-methylthiophene-3-sulfinate bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium 5-methylthiophene-3-sulfinate bromide is a chemical compound that features a magnesium ion coordinated with a 5-methylthiophene-3-sulfinate anion and a bromide ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of magnesium 5-methylthiophene-3-sulfinate bromide typically involves the reaction of 5-methylthiophene-3-sulfinic acid with a magnesium salt, such as magnesium bromide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction conditions often include moderate temperatures and the use of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
Magnesium 5-methylthiophene-3-sulfinate bromide can undergo various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halide exchange reactions using halide salts in polar solvents.
Major Products Formed
Oxidation: 5-methylthiophene-3-sulfonate derivatives.
Reduction: 5-methylthiophene-3-thiol.
Substitution: Magnesium 5-methylthiophene-3-sulfinate chloride or iodide.
Aplicaciones Científicas De Investigación
Magnesium 5-methylthiophene-3-sulfinate bromide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of magnesium 5-methylthiophene-3-sulfinate bromide involves its interaction with various molecular targets. The sulfinate group can act as a nucleophile, participating in nucleophilic substitution reactions. The magnesium ion can coordinate with other ligands, facilitating the formation of complex structures. These interactions can influence the compound’s reactivity and its ability to form stable products .
Comparación Con Compuestos Similares
Similar Compounds
- Magnesium 5-methylthiophene-3-sulfonate
- Magnesium 5-methylthiophene-3-thiol
- Magnesium 5-methylthiophene-3-sulfinate chloride
Uniqueness
Magnesium 5-methylthiophene-3-sulfinate bromide is unique due to its specific combination of a sulfinate group and a bromide ion. This combination imparts distinct reactivity and properties compared to other similar compounds. For example, the presence of the bromide ion can influence the compound’s solubility and its ability to participate in halide exchange reactions .
Propiedades
Fórmula molecular |
C5H5BrMgO2S2 |
|---|---|
Peso molecular |
265.4 g/mol |
Nombre IUPAC |
magnesium;5-methylthiophene-3-sulfinate;bromide |
InChI |
InChI=1S/C5H6O2S2.BrH.Mg/c1-4-2-5(3-8-4)9(6)7;;/h2-3H,1H3,(H,6,7);1H;/q;;+2/p-2 |
Clave InChI |
OGJNTAZKSNYZHF-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC(=CS1)S(=O)[O-].[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Benzo[b]thiophen-3-ylmethoxy)azetidine](/img/structure/B13487448.png)
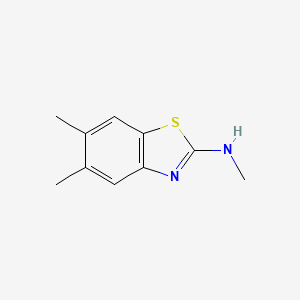
![3-(2,5-Dimethylphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13487458.png)
